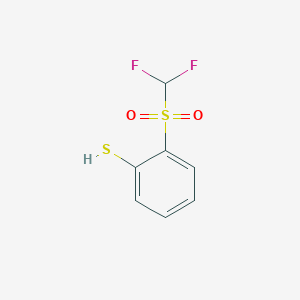
2-Difluorometanosulfonilbenceno-1-tiol
Descripción general
Descripción
2-Difluoromethanesulfonylbenzene-1-thiol (2-DFMSB) is a common organic compound and a derivative of thiols, which are sulfur-containing compounds. 2-DFMSB is a colorless, volatile liquid with a sweet odor. It is used in a variety of scientific applications, such as synthesis, catalysis, and drug development.
Aplicaciones Científicas De Investigación
Medicina: Radiofármacos de diagnóstico y terapéuticos
2-Difluorometanosulfonilbenceno-1-tiol: juega un papel significativo en la síntesis de radiofármacos de diagnóstico y terapéuticos. Su grupo tiol es particularmente reactivo hacia ciertos agentes de marcado radiactivo, convirtiéndolo en un compuesto valioso para crear la incorporación específica de sitio y controlada de prótesis radiactivas. Esto es crucial para minimizar el impacto en la bioactividad de los compuestos radiactivos utilizados en medicina nuclear .
Ciencia de Materiales: Síntesis y modificación de polímeros
En la ciencia de materiales, este compuesto se utiliza en diversas químicas tiol-X, que son esenciales para la funcionalización y la síntesis de polímeros. El grupo tiol en This compound puede sufrir reacciones de "clic", contribuyendo a los avances en las polimerizaciones, la síntesis de polímeros y la modificación de polímeros .
Ciencia Ambiental: Desarrollo de fluoróforos
La estructura del compuesto es propicia para el desarrollo de fluoróforos basados en un solo benceno (SBBF), que son importantes para crear materiales para técnicas analíticas, de imagen y de detección. Estas aplicaciones son fundamentales en el control ambiental y el desarrollo de nuevos materiales con propiedades de fluorescencia específicas .
Química Analítica: Cromatografía y espectroscopia
This compound: se utiliza en química analítica por su capacidad de reaccionar y unirse con varios analitos, ayudando a su detección y cuantificación. Sus propiedades únicas pueden aprovecharse en cromatografía y espectroscopia para mejorar el análisis de mezclas complejas .
Bioquímica: Marcado y conjugación de proteínas
El grupo tiol de This compound es reactivo hacia las maleimidas y otros electrófilos, convirtiéndolo en un reactivo útil para el marcado selectivo y la conjugación de proteínas. Esto es particularmente importante en el estudio de las estructuras, funciones e interacciones de las proteínas dentro de los sistemas biológicos .
Farmacología: Desarrollo y síntesis de fármacos
En farmacología, la reactividad del compuesto se explota para la síntesis de nuevos fármacos, especialmente aquellos que contienen azufre como un grupo funcional clave. Su capacidad para formar enlaces estables con otros agentes farmacéuticos puede conducir al desarrollo de fármacos con mayor eficacia y estabilidad .
Análisis Bioquímico
Biochemical Properties
2-Difluoromethanesulfonylbenzene-1-thiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . The interaction between 2-Difluoromethanesulfonylbenzene-1-thiol and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially affecting their function and downstream effects.
Cellular Effects
The effects of 2-Difluoromethanesulfonylbenzene-1-thiol on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Furthermore, 2-Difluoromethanesulfonylbenzene-1-thiol can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 2-Difluoromethanesulfonylbenzene-1-thiol exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the inhibition of cytochrome P450 by 2-Difluoromethanesulfonylbenzene-1-thiol can lead to a decrease in the metabolism of certain substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Difluoromethanesulfonylbenzene-1-thiol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different effects on cellular function compared to the parent compound. Long-term exposure to 2-Difluoromethanesulfonylbenzene-1-thiol has been shown to result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental studies.
Dosage Effects in Animal Models
The effects of 2-Difluoromethanesulfonylbenzene-1-thiol vary with different dosages in animal models . At lower doses, this compound can exhibit beneficial effects, such as the modulation of enzyme activity and cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have shown that there is a threshold dose beyond which the adverse effects of 2-Difluoromethanesulfonylbenzene-1-thiol become more pronounced, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-Difluoromethanesulfonylbenzene-1-thiol is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, to facilitate their excretion from the body. The enzymes involved in these metabolic pathways, such as cytochrome P450, play a crucial role in determining the fate of 2-Difluoromethanesulfonylbenzene-1-thiol in the body.
Transport and Distribution
The transport and distribution of 2-Difluoromethanesulfonylbenzene-1-thiol within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Once inside the cell, 2-Difluoromethanesulfonylbenzene-1-thiol can interact with binding proteins that facilitate its localization and accumulation in specific regions. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-Difluoromethanesulfonylbenzene-1-thiol is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. The subcellular localization of 2-Difluoromethanesulfonylbenzene-1-thiol can also influence its interactions with other biomolecules and its overall activity within the cell.
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S2/c8-7(9)13(10,11)6-4-2-1-3-5(6)12/h1-4,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISTYQAEPJVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





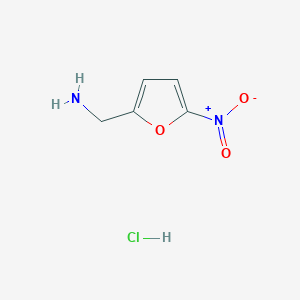
![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)

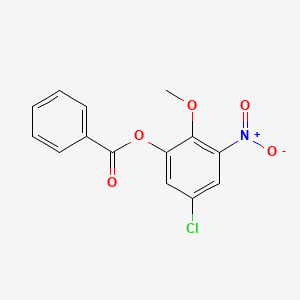
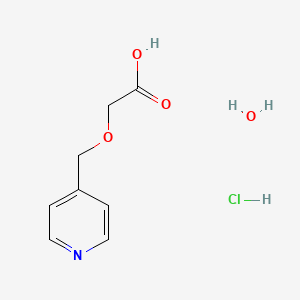
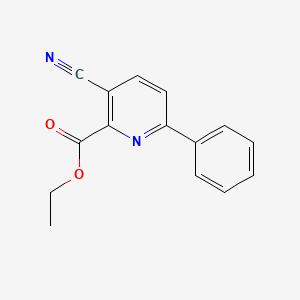
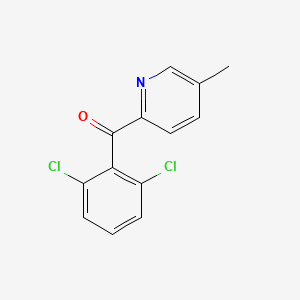
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)